Ceanothetric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceanothetric acid is a natural product found in Hovenia, Ceanothus americanus, and Hovenia trichocarpa with data available.

Scientific Research Applications

Metabolite Analysis and Stress Response Studies

Ceanothetric acid, being a metabolite, plays a crucial role in various biological processes. Tanaka et al. (2007) established a method using capillary electrophoresis-mass spectrometry (CE-MS) for analyzing sulfur-related metabolites, including ceanothetic acid, in yeast cells under cadmium stress (Tanaka et al., 2007). This kind of research is vital in understanding how organisms respond to environmental stressors at a molecular level.

Biochemical and Pharmaceutical Studies

This compound is also significant in biochemical and pharmaceutical research. A review by Huo and Kok (2008) summarized the application of capillary electrochromatography (CEC) in these fields, indicating the importance of ceanothetic acid in various biochemical and pharmacological analyses (Huo & Kok, 2008).

Enzymatic Biofuel Cell Research

In the field of biofuel cells, research by Sokic-Lazic and Minteer (2008) on mimicking the citric acid cycle on a carbon electrode for biofuel cell energy density enhancement is noteworthy. This research underscores the broader applications of ceanothetic acid-related metabolic pathways in renewable energy technologies (Sokic-Lazic & Minteer, 2008).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the role of ceanothetic acid is evident in studies like that of Hsieh and Chang (2005), who developed methods for on-line concentration and separation of biologically active amines and acids by capillary electrophoresis (Hsieh & Chang, 2005).

Nanotechnology and Material Science

Research by Yokel et al. (2017) on nanoceria dissolution and carboxylic acid stabilization in aqueous dispersions highlights the significance of ceanothetic acid in nanotechnology, especially in the creation of nanoparticles with unique functional properties (Yokel et al., 2017).

properties

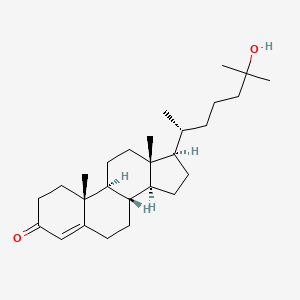

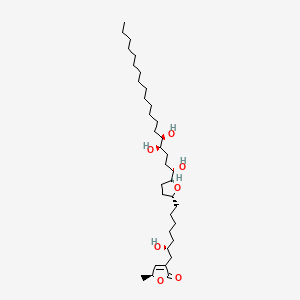

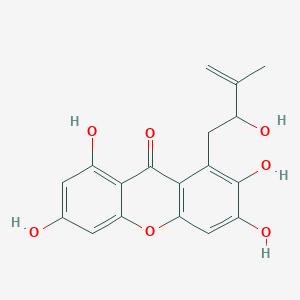

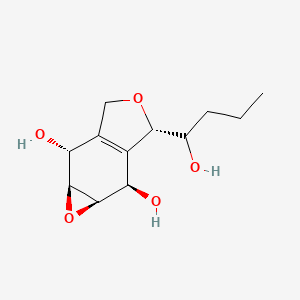

Molecular Formula |

C30H44O7 |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

(1S,2R,5R,7S,8R,9R,10R,13R,14R,15R,18S)-7-hydroxy-2,6,6,9-tetramethyl-15-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-1,8,18-tricarboxylic acid |

InChI |

InChI=1S/C30H44O7/c1-15(2)16-9-12-29(24(34)35)13-14-30(25(36)37)17(20(16)29)7-8-19-27(30,5)11-10-18-26(3,4)22(31)21(23(32)33)28(18,19)6/h16-22,31H,1,7-14H2,2-6H3,(H,32,33)(H,34,35)(H,36,37)/t16-,17+,18-,19-,20+,21+,22-,27+,28-,29-,30+/m0/s1 |

InChI Key |

BAXRQVCGTADURA-LVEYDJFSSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C(=O)O)(CC[C@@H]5[C@@]4([C@H]([C@@H](C5(C)C)O)C(=O)O)C)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C(=O)O)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O |

synonyms |

ceanothetric acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.